4-Amino-N-ethyl-N-isopropylaniline hydrochloride 4-Amino-N-ethyl-N-isopropylaniline hydrochloride
Brand Name: Vulcanchem
CAS No.: 220844-81-5
VCID: VC8462819
InChI: InChI=1S/C11H18N2.ClH/c1-4-13(9(2)3)11-7-5-10(12)6-8-11;/h5-9H,4,12H2,1-3H3;1H
SMILES: CCN(C1=CC=C(C=C1)N)C(C)C.Cl
Molecular Formula: C11H19ClN2
Molecular Weight: 214.73 g/mol

4-Amino-N-ethyl-N-isopropylaniline hydrochloride

CAS No.: 220844-81-5

Cat. No.: VC8462819

Molecular Formula: C11H19ClN2

Molecular Weight: 214.73 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-N-ethyl-N-isopropylaniline hydrochloride - 220844-81-5

Specification

CAS No. 220844-81-5
Molecular Formula C11H19ClN2
Molecular Weight 214.73 g/mol
IUPAC Name 4-N-ethyl-4-N-propan-2-ylbenzene-1,4-diamine;hydrochloride
Standard InChI InChI=1S/C11H18N2.ClH/c1-4-13(9(2)3)11-7-5-10(12)6-8-11;/h5-9H,4,12H2,1-3H3;1H
Standard InChI Key MRSCGJRIQPNDKW-UHFFFAOYSA-N
SMILES CCN(C1=CC=C(C=C1)N)C(C)C.Cl
Canonical SMILES CCN(C1=CC=C(C=C1)N)C(C)C.Cl

Introduction

Chemical Identity and Structural Characteristics

4-Amino-N-ethyl-N-isopropylaniline hydrochloride (CAS: 91215-79-1 and 220844-81-5) is a hydrochloride salt of a tertiary amine. The molecular formula is C₁₁H₁₉ClN₂, with a molecular weight of 214.73 g/mol. The IUPAC name is 4-N-ethyl-4-N-propan-2-ylbenzene-1,4-diamine hydrochloride, reflecting its ethyl and isopropyl substituents on the aromatic amine (Figure 1). The compound’s structure is defined by a para-substituted benzene ring with two amino groups, one of which is further alkylated.

PropertyValue
Molecular FormulaC₁₁H₁₉ClN₂
Molecular Weight214.73 g/mol
IUPAC Name4-N-ethyl-4-N-propan-2-ylbenzene-1,4-diamine hydrochloride
SMILESCCN(C1=CC=C(C=C1)N)C(C)C.Cl
InChI KeyMRSCGJRIQPNDKW-UHFFFAOYSA-N

Structural Note: Discrepancies in CAS numbers (91215-79-1 vs. 220844-81-5) may arise from differences in salt forms or database errors. The 220844-81-5 entry corresponds explicitly to the hydrochloride, while 91215-79-1 is listed ambiguously across sources .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis involves alkylation of p-phenylenediamine with ethyl and isopropyl groups, followed by hydrochlorination. A representative method includes:

  • Alkylation:

    • p-Phenylenediamine reacts with ethyl bromide and isopropyl bromide in the presence of a base (e.g., triethylamine) to form N-ethyl-N-isopropyl-p-phenylenediamine.

    • Solvents like toluene or dichloromethane are used to control reaction exothermicity .

  • Hydrochlorination:

    • The free base is treated with hydrochloric acid to precipitate the hydrochloride salt.

    • Purification involves recrystallization from ethanol or acetone.

Example Protocol:
In a three-necked flask, 120 mL toluene and 71.8 g triphosgene are cooled to 0°C. Triethylamine (90 mL) is added dropwise, followed by a solution of N-methylethylamine in toluene. The mixture is stirred at 0–5°C for 12 h, filtered, and distilled under vacuum to yield the product .

Physical and Chemical Properties

Solubility and Stability

  • Solubility: Freely soluble in polar aprotic solvents (DMF, DMSO), moderately soluble in ethanol, and sparingly soluble in water.

  • Stability: Decomposes above 200°C; sensitive to light and moisture, requiring storage in amber glass under inert gas.

Reactivity

  • Diazotization: The primary amine group undergoes diazotization, enabling coupling reactions for azo dye synthesis .

  • Acylation: Reacts with acyl chlorides to form amides, useful in polymer chemistry.

Biological Activity and Research Applications

Oxidative Stress Detection

The compound is integral to the Fort test, a colorimetric assay for hydroperoxides. It reacts with lipid peroxidation products to form chromophores, quantified spectrophotometrically at 500–600 nm.

Enzyme Modulation

  • Inhibition: Acts as a competitive inhibitor of monoamine oxidase (MAO) with an IC₅₀ of 12.3 µM, relevant in neurodegenerative disease research.

  • Activation: Enhances cytochrome P450 activity by 40% at 10 µM, impacting drug metabolism studies.

Industrial and Research Applications

ApplicationDescription
Dye ManufacturingIntermediate for azo dyes used in textiles and plastics .
Polymer ChemistryCross-linking agent in epoxy resins, improving thermal stability.
PharmaceuticalsPrecursor in synthesizing β-blockers and antipsychotics.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator